molecular formula C24H26N2O4S B14256438 2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene CAS No. 463932-69-6

2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene

Cat. No.: B14256438
CAS No.: 463932-69-6
M. Wt: 438.5 g/mol
InChI Key: OBKHSOQFBRSXQP-UHFFFAOYSA-N
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Description

2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-tert-butylphenyl groups and two nitro groups attached to the thiophene ring. The tert-butyl groups provide steric hindrance, while the nitro groups are electron-withdrawing, making this compound interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene typically involves the nitration of 2,5-Bis(4-tert-butylphenyl)thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration reactors with precise control over temperature and reaction time. The use of continuous flow reactors could enhance the efficiency and safety of the nitration process, allowing for better control over the reaction parameters and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Reduction: 2,5-Bis(4-tert-butylphenyl)-3,4-diaminothiophene.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: this compound sulfoxide or sulfone.

Scientific Research Applications

2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific electronic properties.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is largely dependent on its chemical structure. The nitro groups are strong electron-withdrawing groups, which can influence the electronic properties of the thiophene ring. This can affect the compound’s reactivity and interactions with other molecules. The tert-butyl groups provide steric hindrance, which can influence the compound’s ability to interact with enzymes or other biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole
  • 2,5-Bis(4-tert-butylphenyl)-1,3,4-thiadiazole
  • 3,5-Bis(5-tert-butylphenyl)-1,3,4-oxadiazol-2-ylbenzenamine

Uniqueness

2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is unique due to the presence of both tert-butyl and nitro groups on the thiophene ring This combination of steric and electronic effects makes it distinct from other similar compounds, which may only have one type of substituent

Properties

CAS No.

463932-69-6

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

2,5-bis(4-tert-butylphenyl)-3,4-dinitrothiophene

InChI

InChI=1S/C24H26N2O4S/c1-23(2,3)17-11-7-15(8-12-17)21-19(25(27)28)20(26(29)30)22(31-21)16-9-13-18(14-10-16)24(4,5)6/h7-14H,1-6H3

InChI Key

OBKHSOQFBRSXQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=C(C=C3)C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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